[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene
Description
[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene is an organophosphorus compound characterized by the presence of two benzyl groups and a diphenylphosphorylpropyl group
Properties
IUPAC Name |
[benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O2P2/c1-25(33(31,28-18-10-4-11-19-28)29-20-12-5-13-21-29)22-32(30,23-26-14-6-2-7-15-26)24-27-16-8-3-9-17-27/h2-21,25H,22-24H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXMAIAHBOEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(CC1=CC=CC=C1)CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene typically involves multi-step reactions starting from benzyl chloride and diphenylphosphine oxide. The key steps include:
Formation of Benzyl Diphenylphosphine Oxide: Benzyl chloride reacts with diphenylphosphine oxide in the presence of a base such as potassium carbonate (K₂CO₃) to form benzyl diphenylphosphine oxide.
Alkylation: The benzyl diphenylphosphine oxide undergoes alkylation with 2-chloropropylbenzene under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂ in acetic acid (CH₃COOH) or KMnO₄ in water.
Reduction: LiAlH₄ in dry ether.
Substitution: Br₂ in carbon tetrachloride (CCl₄) for bromination, HNO₃ in sulfuric acid (H₂SO₄) for nitration.
Major Products
Oxidation: Formation of phosphine oxides and benzaldehyde derivatives.
Reduction: Formation of phosphine and benzyl alcohol derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of [Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its phosphoryl groups can participate in phosphorylation reactions, affecting cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Diphenylphosphine oxide: A precursor in the synthesis of various organophosphorus compounds.
Benzylphosphonic acid: Used in the synthesis of phosphonate esters and as a chelating agent.
Uniqueness
[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene is unique due to its dual benzyl and diphenylphosphorylpropyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows for diverse applications and reactivity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
